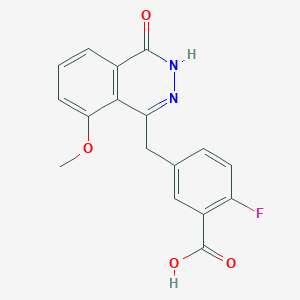

2-Fluoro-5-((8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

Übersicht

Beschreibung

2-Fluoro-5-((8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid is a complex organic compound with the molecular formula C17H13FN2O4. It is known for its role as an intermediate in the synthesis of phthalazinone scaffolds, which are potent inhibitors of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-((8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid involves multiple steps. One common method starts with the reaction of 2-fluoro-5-formylbenzoic acid with a phthalazinone derivative. The process typically involves dissolving the starting materials in anhydrous tetrahydrofuran (THF) and cooling the solution to 0°C. Triethylamine is then added dropwise, and the mixture is allowed to warm to room temperature and react for several hours. Subsequently, hydrazine hydrate is added, and the reaction mixture is heated to 70°C for a few hours before being cooled to room temperature. The pH is adjusted to acidic conditions using hydrochloric acid to precipitate the product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the compound in high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-5-((8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: The fluorine atom and other functional groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound is characterized by its unique molecular structure, which includes a fluorinated benzoic acid moiety and a phthalazin derivative. Its molecular formula is , and it has a molecular weight of approximately 298.27 g/mol. The presence of the fluorine atom enhances its biological activity and solubility properties, making it suitable for various applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 2-Fluoro-5-((8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid. Research published in the Biological and Pharmaceutical Bulletin demonstrated that derivatives of this compound exhibited significant activity against multiple bacterial strains, including resistant strains. The study utilized various assays to evaluate the Minimum Inhibitory Concentration (MIC) against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Another critical application is its anticancer potential. A study investigated the compound's efficacy against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The results indicated that certain derivatives displayed cytotoxic effects comparable to established chemotherapeutics like 5-Fluorouracil (5-FU). This suggests a promising avenue for developing new cancer therapies .

Drug Development

The compound has been involved in drug development processes, particularly in synthesizing novel pharmaceutical agents. For instance, it has been used as a precursor in the synthesis of more complex molecules aimed at targeting specific biological pathways related to disease mechanisms . The versatility of the compound allows for modifications that can enhance its pharmacological properties.

Organic Electronics

In material science, this compound has shown potential as an organic semiconductor material. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of fluorine contributes to improved charge transport characteristics .

Coatings and Polymers

The compound's stability and chemical resistance make it an attractive candidate for use in coatings and polymer formulations. Research indicates that adding this compound to polymer matrices can enhance their thermal stability and mechanical properties, making them suitable for demanding applications in automotive and aerospace industries .

Case Studies and Research Findings

Wirkmechanismus

The primary mechanism of action of 2-Fluoro-5-((8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid involves its inhibition of PARP enzymes. By inhibiting PARP, the compound interferes with the repair of single-strand breaks in DNA, leading to the accumulation of DNA damage and ultimately cell death. This mechanism is particularly effective in cancer cells, which rely heavily on PARP for DNA repair due to their high rate of replication and genomic instability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-ylmethyl)benzoic acid: This compound is structurally similar and also acts as a PARP inhibitor.

Uniqueness

2-Fluoro-5-((8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties. Its methoxy group and fluorine atom can influence its binding affinity and selectivity for PARP enzymes, potentially offering advantages over other PARP inhibitors in terms of efficacy and safety.

Biologische Aktivität

2-Fluoro-5-((8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid is a compound of significant interest due to its potential biological activities, particularly as an intermediate in the synthesis of therapeutic agents such as olaparib, a well-known PARP inhibitor used in cancer treatment. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H11FN2O3

- Molecular Weight : 298.27 g/mol

- CAS Number : 763114-26-7

The primary mechanism of action for this compound is its role as an inhibitor of poly(ADP-ribose) polymerase (PARP). PARP plays a crucial role in DNA repair processes. Inhibition of PARP leads to the accumulation of DNA damage in cancer cells, particularly those deficient in homologous recombination repair mechanisms (e.g., BRCA1/2 mutations), which enhances the efficacy of chemotherapeutic agents.

Antitumor Activity

Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that compounds related to this compound can effectively induce apoptosis in tumor cells by disrupting their DNA repair capabilities.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HT-29 (Colorectal) | 3.38 | |

| COLO-205 (Colorectal) | 10.55 | |

| Ovarian Cancer Cells | Varies |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity. The synthesized derivatives have been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics.

Case Studies and Research Findings

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of several derivatives on HT-29 and COLO-205 cell lines, reporting significant reductions in cell viability at low concentrations, indicating strong potential for further development as anticancer agents .

- VEGFR Inhibition : Another study highlighted the design and synthesis of compounds that inhibit VEGFR2, a key player in tumor angiogenesis. The derivatives showed promising results in inhibiting VEGFR2 kinase activity and inducing apoptosis in cancer cells .

- Molecular Docking Studies : Computational studies using molecular docking techniques have elucidated the binding interactions between these compounds and target proteins involved in cancer progression and microbial resistance . This approach helps in understanding the structure–activity relationship (SAR) and optimizing lead compounds for enhanced efficacy.

Eigenschaften

IUPAC Name |

2-fluoro-5-[(8-methoxy-4-oxo-3H-phthalazin-1-yl)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O4/c1-24-14-4-2-3-10-15(14)13(19-20-16(10)21)8-9-5-6-12(18)11(7-9)17(22)23/h2-7H,8H2,1H3,(H,20,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBFACEFMPYXIGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=NNC2=O)CC3=CC(=C(C=C3)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80727900 | |

| Record name | 2-Fluoro-5-[(8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80727900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174044-71-3 | |

| Record name | 2-Fluoro-5-[(8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80727900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.